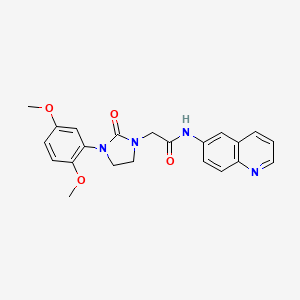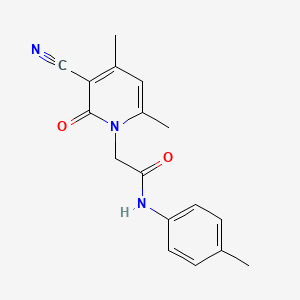![molecular formula C24H31N3O3 B2380791 3-[(3,4,6,7,8,9,10,12,13,13a-decahidro-2H-6,13-metanodipirido[1,2-a:3',2'-e]azocin-1(6aH)-ilcarbonil)amino]benzoato de metilo CAS No. 1797981-91-9](/img/structure/B2380791.png)
3-[(3,4,6,7,8,9,10,12,13,13a-decahidro-2H-6,13-metanodipirido[1,2-a:3',2'-e]azocin-1(6aH)-ilcarbonil)amino]benzoato de metilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure It is characterized by a decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core, which is a fused bicyclic system, and a benzoate ester functional group
Aplicaciones Científicas De Investigación
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical and clinical studies.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Métodos De Preparación
The synthesis of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin core through a series of cyclization reactions, followed by the introduction of the benzoate ester group. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.
Análisis De Reacciones Químicas
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions. Common reagents for these reactions include halogens, acids, and bases.
Mecanismo De Acción
The mechanism of action of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its mechanism of action.
Comparación Con Compuestos Similares
Methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate can be compared with other similar compounds, such as:
Naphthalene derivatives: These compounds share a similar bicyclic structure but differ in their functional groups and chemical properties.
Diterpenoids: These compounds have a similar carbon skeleton but are derived from different biosynthetic pathways and have distinct biological activities.
The uniqueness of methyl 3-[(3,4,6,7,8,9,10,12,13,13a-decahydro-2H-6,13-methanodipyrido[1,2-a:3’,2’-e]azocin-1(6aH)-ylcarbonyl)amino]benzoate lies in its specific structure and the resulting chemical and biological properties, making it a valuable compound for various scientific research applications.
Propiedades
IUPAC Name |
methyl 3-(3,15-diazatetracyclo[7.7.1.02,7.010,15]heptadec-7-ene-3-carbonylamino)benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-30-23(28)17-6-4-8-20(14-17)25-24(29)27-11-5-7-16-12-18-13-19(22(16)27)15-26-10-3-2-9-21(18)26/h4,6,8,12,14,18-19,21-22H,2-3,5,7,9-11,13,15H2,1H3,(H,25,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAMYNPZIGRLNHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NC(=O)N2CCCC3=CC4CC(C32)CN5C4CCCC5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidin-3-yl)amino]acetic acid](/img/structure/B2380719.png)
![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)



![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)


